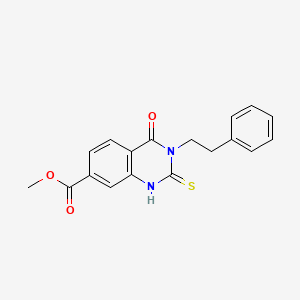

![molecular formula C13H10N2O2S B1633494 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 24086-27-9](/img/structure/B1633494.png)

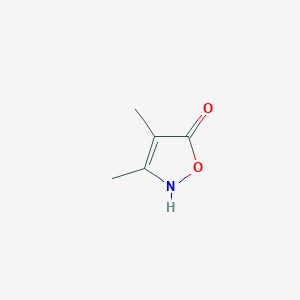

3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Übersicht

Beschreibung

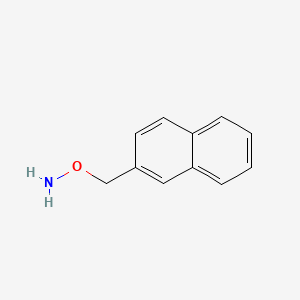

“3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 24086-27-9 and a molecular weight of 258.3 . Its linear formula is C13 H10 N2 O2 S .

Molecular Structure Analysis

The molecular structure of “3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” can be represented by the linear formula C13 H10 N2 O2 S . For a more detailed view of the structure, you may refer to the 2D or 3D molecular structure files available in chemical databases .Chemical Reactions Analysis

While specific chemical reactions involving “3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” are not available, related compounds have been used in the synthesis of new biologically active compounds .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

The derivative of thieno[2,3-c]pyrazole, particularly those based on 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole, has been explored for antimicrobial activities. Compounds synthesized using this derivative have shown moderate to high antimicrobial activity against various microorganisms, including Aspergillus fumigatus, Geotrichum candidum, Syncephalastrum racemosum (fungus), Candida albicans (yeast fungus), Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative bacteria) (Aly, 2016).

Synthesis of Novel Heterocyclic Compounds

Various novel heterocyclic compounds have been synthesized using derivatives of thieno[2,3-c]pyrazole, including bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives. These compounds have been investigated for their unique chemical properties and potential applications in various scientific fields (Haider et al., 2005).

Development of Anti-Inflammatory Agents

Compounds derived from thieno[2,3-c]pyrazole have been studied for their potential as anti-inflammatory agents. This includes the synthesis and evaluation of new compounds for their ability to reduce inflammation, as demonstrated in models like the carrageenan-induced rat paw edema assay (El-Dean et al., 2015).

Application in Dye and Pigment Synthesis

The thieno[2,3-c]pyrazole derivatives have been utilized in the synthesis of dyes and pigments. Studies have shown that these compounds can be effective in producing a range of colors and have applications in various industries (Tao et al., 2019).

Use in Coordination Chemistry and Crystal Structures

Research has also been conducted on the coordination chemistry of thieno[2,3-c]pyrazole derivatives, particularly in the synthesis of mononuclear CuII/CoII coordination complexes. These complexes have been studied for their crystal structures and potential applications in materials science (Radi et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBNFCSPPOYXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

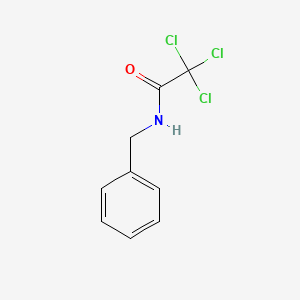

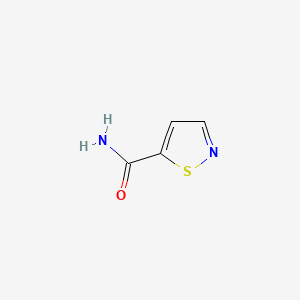

![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)-butyric acid](/img/structure/B1633416.png)